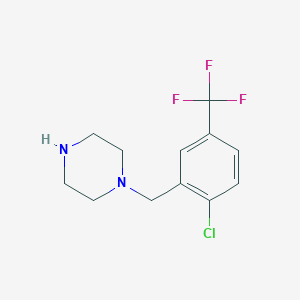![molecular formula C6H11NO B13535469 (1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B13535469.png)
(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6R)-7-Oxa-3-azabicyclo[420]octane is a bicyclic compound that features an oxygen and nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of copper catalysts and solvents like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism by which (1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to changes in the activity of the target molecules.
類似化合物との比較
Similar Compounds
Imidazoles: These compounds also contain nitrogen and have similar applications in medicinal chemistry.
Tropane Alkaloids: These compounds share a bicyclic structure and are known for their biological activity.
Uniqueness
What sets (1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane apart is its unique combination of oxygen and nitrogen within a bicyclic framework, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
(1R,6R)-7-oxa-3-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H11NO/c1-2-7-3-5-4-8-6(1)5/h5-7H,1-4H2/t5-,6-/m1/s1 |
InChIキー |
PYESHYUOWMGQTR-PHDIDXHHSA-N |
異性体SMILES |
C1CNC[C@H]2[C@@H]1OC2 |
正規SMILES |
C1CNCC2C1OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


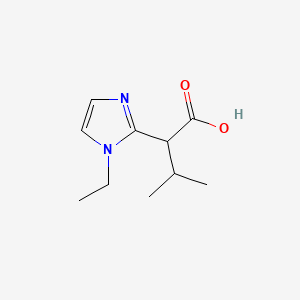
![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)

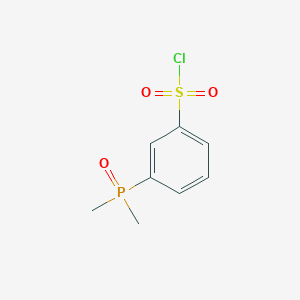
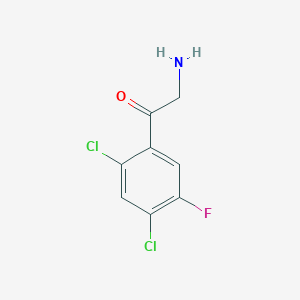
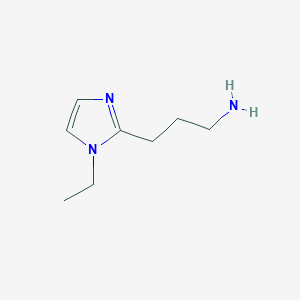
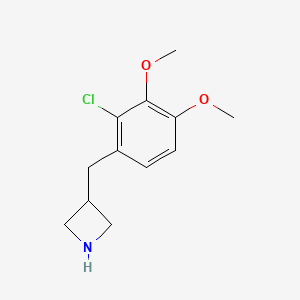


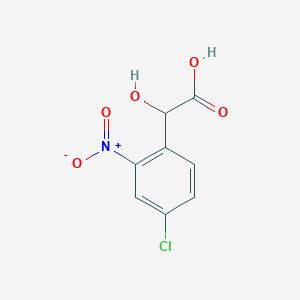

![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13535454.png)
